molecular formula C6H5BrN2O2 B1521737 (5-Bromopyrimidin-2-yl)acetic acid CAS No. 1134327-93-7

(5-Bromopyrimidin-2-yl)acetic acid

Cat. No. B1521737
M. Wt: 217.02 g/mol
InChI Key: VQTSLZVLSPVCJG-UHFFFAOYSA-N
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Description

“(5-Bromopyrimidin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1134327-93-7 . It has a molecular weight of 217.02 and its linear formula is C6H5BrN2O2 .


Synthesis Analysis

A preparation method of 5 Bromopyrimidine compound has been disclosed . The method involves using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction .


Molecular Structure Analysis

The molecular structure of “(5-Bromopyrimidin-2-yl)acetic acid” is represented by the linear formula C6H5BrN2O2 .


Chemical Reactions Analysis

5-Bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)acetic acid” is a solid substance . It has a boiling point of 349°C at 760 mmHg . The storage temperature is recommended to be under -20°C in a sealed and dry environment .

Scientific Research Applications

1. Cancer Treatment and Management

The fluoropyrimidine S-1, which includes a mixture of a 5-fluorouracil (5-FU) prodrug, shows promising results in increasing the therapeutic index of 5-FU administered orally. It's used in advanced malignancies, demonstrating anticancer activity and modulating 5-FU clearance significantly (Chu et al., 2004).

2. Environmental and Occupational Health

Exposure to phenoxyherbicides, such as (2,4,5-trichlorophenoxy)acetic acid, has been widely studied for its potential link to soft tissue sarcoma. While some studies have suggested a possible association, the need for further research to establish a clear relationship remains (Smith et al., 1984).

3. Diagnostic and Screening Techniques

The use of acetic acid in various diagnostic and screening techniques is notable. For instance, it's used in visual inspection of the cervix after application for cervical cancer screening, highlighting the potential of smartphone-based diagnosis in low-resource settings (Catarino et al., 2015). Similarly, acetic acid instillation is utilized to enhance detection of remnant islands of columnar epithelium after endoscopic treatment of Barrett's esophagus, proving to be safe, rapid, and inexpensive (Guelrud & Herrera, 1998).

4. Investigation into Chemical Exposure and Toxicity

The metabolization of pirimicarb, an insecticide, results in major metabolites detectable in human urine, such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, indicating the body's substantial demethylation capacity and offering parameters for biological monitoring of exposure (Hardt et al., 1999).

Safety And Hazards

The safety information for “(5-Bromopyrimidin-2-yl)acetic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSLZVLSPVCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672087
Record name (5-Bromopyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)acetic acid

CAS RN

1134327-93-7
Record name (5-Bromopyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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